6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core. The molecule is substituted at the 3-position with a furan-2-yl group and at the 6-position with a chlorine atom (Fig. 1).
Synthesis typically involves condensation reactions of hydrazine derivatives with aldehydes or ketones, followed by cyclization under reflux conditions. For example, intermediate 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives are cyclized using ferric chloride or hydrazine hydrate to yield the triazolo-pyridazine core .
Properties
IUPAC Name |
6-chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4O/c10-7-3-4-8-11-12-9(14(8)13-7)6-2-1-5-15-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIRHRYJCPVVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3-chloro-6-hydrazinopyridazine with furfural under reflux conditions . The reaction is carried out in ethanol, and the product is isolated through crystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine, ethanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of new materials with specific properties, such as high-energy materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural Analogs of 6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Key Observations:
- Heteroaromatic Substituents (e.g., Furan): The furan-2-yl group in the target compound provides π-π stacking capabilities, which are critical for binding to enzymes like DPP-4 or BRD4 . Compared to phenyl analogs, furan derivatives often exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation.
- Polar Substituents (e.g., Oxetan-3-yl): The oxetane group in compound improves solubility, making it advantageous for oral bioavailability.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
| Compound | Molecular Weight | logP | Solubility (µg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| 6-Chloro-3-(furan-2-yl)-[...] | 235.67 | 1.9 | 45 | 3.2 |
| 6-Chloro-3-(oxetan-3-yl)-[...] | 237.66 | 1.2 | 120 | 4.8 |
| 6-Chloro-3-(trifluoropropyl)-[...] | 278.64 | 3.1 | 8 | 1.5 |
| 6-Chloro-3-(4-fluorophenyl)-[...] | 248.65 | 2.3 | 30 | 2.7 |
Insights:
Biological Activity
6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound notable for its complex structure, which includes a triazole ring fused with a pyridazine moiety and substituted with a chloro and furan group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 200.61 g/mol. Its structural complexity arises from the combination of nitrogen-containing rings and various functional groups that enhance its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study highlighted the cytotoxic effects of triazolo-pyridazine derivatives against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most potent derivative in that study demonstrated IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells, indicating strong potential as an anticancer agent .
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial properties. For example, triazole derivatives have been reported to inhibit various bacterial strains effectively. The presence of the furan moiety in this compound may contribute to enhanced antimicrobial activity compared to other derivatives lacking this feature .
Anti-inflammatory Properties
The anti-inflammatory potential of triazolo derivatives has been documented in several studies. Compounds within this class have been shown to inhibit enzymes associated with inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting that this compound may also exhibit similar effects .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : It has been noted that related compounds can inhibit key enzymes involved in cancer progression and inflammation .
- Cell Cycle Arrest : Studies indicate that certain triazolo-pyridazine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
